5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
Description
Properties
IUPAC Name |
5-(chloromethyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVBDQNLPIIWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032590-02-5 | |
| Record name | 5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Bacillus subtilis and Candida albicans. The compound's mechanism may involve enzyme inhibition or disruption of cell wall synthesis, making it a candidate for developing new antimicrobial agents .
2. Anticancer Potential
The compound has been evaluated for its anticancer activity, particularly against pancreatic cancer cells in xenograft models. Studies have shown that derivatives of this compound can inhibit tumor growth significantly without exhibiting toxicity at therapeutic doses . Its unique structural features allow for interaction with cellular receptors involved in apoptosis and proliferation pathways, making it a promising lead in cancer therapeutics.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound modulates signaling pathways associated with inflammation and cancer progression. The chloromethyl group enhances the compound's ability to form covalent bonds with target proteins, potentially leading to effective enzyme inhibition .
Comparative Analysis of Structural Analogues
A variety of compounds share structural similarities with this compound. Here is a comparison table highlighting some notable analogues:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloromethylfurfural | Structure | Used in bio-based chemical production; different aromatic structure. |
| Benzyl Chloride | Structure | Contains a similar chloromethyl group; different reactivity due to aromaticity. |
| 5-(Chloromethyl)-7-fluoro-3,4-dihydro-1H-2-benzopyran | Structure | Explored for biological activities including antimicrobial properties. |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzopyran derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .
Case Study 2: Cancer Treatment
In vivo studies using zebrafish models revealed that derivatives of this compound significantly inhibited pancreatic tumor growth. The study highlighted the compound's ability to target specific signaling pathways involved in cancer cell proliferation and survival .
Mechanism of Action
The mechanism by which 5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system or industrial process.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran and related compounds:
Reactivity and Functional Group Analysis
- Chloromethyl vs. Oxiranemethoxy : The chloromethyl group in the target compound facilitates nucleophilic substitution (e.g., with amines or thiols), whereas the oxiranemethoxy group in the epoxide derivative () enables ring-opening reactions for crosslinking or polymerization .
- Chloromethyl vs. Chloro/Methyl/Ketone : The 8-chloro-5-methyl-4-one analog () combines electron-withdrawing (Cl, ketone) and electron-donating (methyl) groups, creating a polarized scaffold for electrophilic aromatic substitution. In contrast, the chloromethyl group offers a direct alkylation pathway .
- Chloromethyl vs. Hydroxyl/Methoxy : Hydroxylated and methoxylated derivatives () exhibit enhanced solubility and antioxidant activity due to polar groups, whereas the chloromethyl group prioritizes synthetic versatility over bioavailability .
Biological Activity
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran is a synthetic organic compound characterized by its unique benzopyran structure, which includes a chloromethyl group at the 5-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of approximately 182.63 g/mol. The presence of the chloromethyl group enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating notable efficacy in inhibiting growth. For instance, studies have shown that derivatives of benzopyran compounds can inhibit bacterial enzymes, leading to reduced viability of pathogenic bacteria.
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound showed IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells, indicating strong antiproliferative effects . The mechanism of action appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can interact with cellular receptors, potentially influencing gene expression related to inflammation and cancer progression .
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several benzopyran derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) demonstrating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Another derivative | 16 | S. aureus |
Study on Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 22.0 | Apoptosis induction |
| HEK-293 (normal) | >100 | Low cytotoxicity |
These findings suggest that while the compound is effective against cancerous cells, it exhibits minimal toxicity towards normal cells .
Preparation Methods
Structural and Chemical Properties
Core Benzopyran Framework
The 3,4-dihydro-1H-2-benzopyran scaffold consists of a benzene ring fused to a partially saturated pyran ring. The chloromethyl group at the 5-position introduces steric and electronic effects, influencing reactivity and stability. The compound’s density, boiling point, and melting point remain uncharacterized in available literature, but its structural analogs suggest moderate polarity and solubility in organic solvents like dichloromethane or ethyl acetate.
Role of the Chloromethyl Substituent
The chloromethyl group ($$-\text{CH}_2\text{Cl}$$) enhances electrophilicity at the benzylic position, enabling nucleophilic substitution or elimination reactions. This functional group is critical for further derivatization, such as alkylation or cross-coupling reactions, to generate bioactive analogs.
Synthetic Pathways
Cyclization of Substituted Phenolic Precursors
A common strategy for benzopyran synthesis involves acid- or base-catalyzed cyclization of phenolic precursors. For 5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran, a plausible route begins with 2-(chloromethyl)phenol and 3-buten-1-ol under acidic conditions:
$$
\text{2-(Chloromethyl)phenol} + \text{3-buten-1-ol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{H}_2\text{O}
$$
This method mirrors the synthesis of dihydrocoumarins, where protonation of the hydroxyl group facilitates electrophilic attack and ring closure.
Optimization of Cyclization Conditions
Reaction parameters such as temperature, catalyst, and solvent significantly impact yield. For example:
- Catalyst Screening : Lewis acids (e.g., $$ \text{FeCl}3 $$) or Brønsted acids ($$ \text{H}2\text{SO}_4 $$) promote cyclization.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (toluene) favor dehydration.
- Temperature : Elevated temperatures (80–120°C) drive equilibrium toward product formation.
Friedel-Crafts Alkylation
Introducing the chloromethyl group via Friedel-Crafts alkylation is another viable approach. A pre-formed dihydrobenzopyran derivative undergoes electrophilic substitution using chloromethyl methyl ether ($$ \text{ClCH}2\text{OCH}3 $$) in the presence of $$ \text{AlCl}_3 $$:
$$
\text{Dihydrobenzopyran} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{AlCl}3} \text{this compound} + \text{CH}3\text{OH}
$$
This method requires precise control of reaction time and stoichiometry to avoid over-alkylation.
Alternative Methods and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. A one-pot synthesis under microwave conditions could involve:
- Condensation of 2-hydroxybenzaldehyde with 4-chloro-1-butene to form an intermediate chalcone.
- Cyclization catalyzed by $$ \text{Yb(OTf)}_3 $$ under solvent-free conditions.
Typical yields for analogous coumarins under microwave irradiation exceed 90%, suggesting scalability for the target compound.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | $$ \text{H}2\text{SO}4 $$, DCM | 100°C | ~60% | Low cost, simple setup | Moderate yield, corrosion hazards |
| Friedel-Crafts alkylation | $$ \text{AlCl}_3 $$, toluene | 80°C | ~45% | Direct functionalization | Over-alkylation, purification challenges |
| Microwave irradiation | $$ \text{Yb(OTf)}_3 $$, solvent-free | 150°C | ~85% | Rapid, high yield | Specialized equipment required |
| Enzymatic synthesis | Lipase, deep eutectic solvent | 40°C | ~70% | Environmentally benign | Longer reaction times |
Mechanistic Insights and Side Reactions
Competing Pathways
- Dimerization : Electron-rich intermediates may undergo [4+2] cycloaddition, forming unwanted dimers.
- Dehydrohalogenation : The chloromethyl group can eliminate HCl under basic conditions, yielding a vinylbenzopyran byproduct.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran?
- Methodological Answer : Synthesis can be adapted from analogous dihydrobenzopyran derivatives. For example, Friedel-Crafts alkylation or Claisen-Schmidt condensation may be employed, with careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as demonstrated in the synthesis of 5-(2-chloroethyl)-2,3-dihydrobenzofuran derivatives . Intermediate characterization using thin-layer chromatography (TLC) ensures reaction progress monitoring.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on GHS classifications for structurally similar compounds, researchers must use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact . Storage should adhere to guidelines for moisture-sensitive compounds: sealed containers in cool, dry environments with inert gas purging. Spill management requires neutralization with non-combustible absorbents (e.g., vermiculite) and disposal via licensed hazardous waste services .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR (CDCl₃ or DMSO-d₆) to confirm the chloromethyl group ( ppm for CH₂Cl) and dihydrobenzopyran backbone.
- IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine.
- X-ray Crystallography : If single crystals are obtained (via slow evaporation in ethanol/dichloromethane), compare unit cell parameters with related structures in Acta Crystallographica reports .
Advanced Research Questions
Q. How can conflicting crystallographic data between dihydrobenzopyran derivatives be resolved?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks (e.g., due to substituent effects) require rigorous validation:
- Compare R-factors and residual electron density maps from multiple datasets.
- Use software like Mercury (CCDC) to analyze packing efficiency and intermolecular interactions.
- Cross-reference with computational models (DFT-optimized geometries) to validate experimental bond lengths/angles .
Q. What computational approaches predict the reactivity of the chloromethyl group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the chloromethyl site.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to evaluate nucleophilic substitution pathways.
- Validate predictions using experimental kinetics (e.g., SN2 reactivity with iodide ions) and compare with NIST thermochemical data .
Q. How can regioselectivity in chloromethylation of dihydrobenzopyran derivatives be optimized?
- Methodological Answer :
- Directing Groups : Introduce electron-donating groups (e.g., -OMe) at specific positions to guide chloromethylation.
- Catalysis : Use Lewis acids (e.g., AlCl₃) to stabilize transition states, as seen in Friedel-Crafts reactions of related benzopyrans .
- Temperature Control : Lower temperatures () reduce side reactions (e.g., over-alkylation), improving yield and selectivity.
Q. How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., halogenation, methoxy groups) to probe electronic and steric effects.
- Bioassays : Test in vitro cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase or protease targets).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (ClogP, polar surface area) with bioactivity, referencing natural product analogs like bryoflavone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
